molecular formula C13H17N5 B1520881 2-(Piperazin-1-ylmethyl)quinazolin-4-amine CAS No. 949977-34-8

2-(Piperazin-1-ylmethyl)quinazolin-4-amine

Cat. No. B1520881
M. Wt: 243.31 g/mol
InChI Key: XNNKGPVDSHYBLT-UHFFFAOYSA-N
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Description

“2-(Piperazin-1-ylmethyl)quinazolin-4-amine” is a biochemical compound used for proteomics research . Its molecular formula is C13H17N5 and it has a molecular weight of 243.31 .


Molecular Structure Analysis

The InChI code for “2-(Piperazin-1-ylmethyl)quinazolin-4-amine” is 1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17) .


Physical And Chemical Properties Analysis

“2-(Piperazin-1-ylmethyl)quinazolin-4-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Anti-Inflammatory and Pain Blocking

The compound has demonstrated significant potential in blocking pain responses and showing anti-inflammatory activity in animal models. For example, cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306) is identified as a new histamine H4 antagonist. It has shown high potency in both in vitro and in vivo settings for blocking pain responses, particularly in a rat model of inflammatory pain induced by carrageenan, showcasing its significant anti-inflammatory effects (Liu et al., 2008).

Antibacterial Activity

The synthesis and characterization of Terazosin hydrochloride, derived from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine, have shown significant antibacterial activity against various bacteria such as E. coli and Staphylococcus aureus. This indicates the compound's potential utility in combating bacterial infections (Kumar, Kumar, & Mazumdar, 2021).

Antitubercular Agents

The 2,4-diaminoquinazoline class, related to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, showcasing potential as a lead candidate for tuberculosis drug discovery. This class of compounds has demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, offering a promising avenue for developing new treatments for tuberculosis (Odingo et al., 2014).

Antifungal and Antibacterial Activities

Quinazoline derivatives have also been synthesized and evaluated for their antifungal and antibacterial activities. Notably, specific derivatives have shown effectiveness against Aspergillus flavus and the bacteria Pseudomonas, highlighting the broad-spectrum antimicrobial properties of compounds within this chemical class (Kale & Durgade, 2017).

Corrosion Inhibition

In the context of industrial applications, piperazine-substituted quinazolin-4(3H)-one derivatives have been explored as effective corrosion inhibitors for mild steel in HCl solutions. This application demonstrates the compound's potential beyond biomedical uses, showing effectiveness in protecting metal surfaces against corrosion, which is critical in various industrial and engineering applications (Chen et al., 2021).

properties

IUPAC Name

2-(piperazin-1-ylmethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNKGPVDSHYBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-ylmethyl)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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